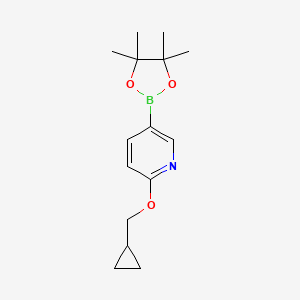

2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

描述

2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 947191-69-7) is a pyridine-based organoboron compound featuring a cyclopropylmethoxy substituent at the 2-position and a pinacol boronate ester at the 5-position. Its molecular formula is C₁₅H₂₂BNO₃, with a molecular weight of 293.14 g/mol . The compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its boronate ester group, enabling the synthesis of biaryl structures in pharmaceuticals and materials science .

属性

IUPAC Name |

2-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-8-13(17-9-12)18-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQNYJUPYICBCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90639888 | |

| Record name | 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947191-69-7 | |

| Record name | 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step organic synthesis approach involving:

- Pyridine ring functionalization

- Introduction of the cyclopropylmethoxy group

- Installation of the boronate ester moiety

The overall synthetic route can be summarized as follows:

Starting Material Selection: A suitably substituted pyridine derivative (often 2-hydroxypyridine or 2-halopyridine) is chosen as the core scaffold.

Cyclopropylmethoxy Group Introduction: The 2-hydroxypyridine is reacted with cyclopropylmethanol under basic conditions (e.g., sodium hydride or potassium carbonate) to form the 2-(cyclopropylmethoxy)pyridine intermediate via nucleophilic substitution or Williamson ether synthesis.

Borylation at the 5-Position: The key step is the selective borylation of the pyridine ring at the 5-position. This is typically achieved by:

Transition-metal catalyzed borylation: Using bis(pinacolato)diboron (B2pin2) as the boron source, with palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 in the presence of a base like potassium carbonate or cesium fluoride.

Reaction solvents commonly include toluene, dioxane, or mixed aqueous-organic systems.

Reaction temperatures range from 80 to 110 °C, with reaction times between 12 to 24 hours.

This approach yields the desired 2-(cyclopropylmethoxy)-5-(pinacol boronate ester)pyridine with moderate to high yields (typically 65–85%) depending on reaction conditions and substrate purity.

Detailed Synthetic Route Example

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 2-Hydroxypyridine + Cyclopropylmethanol, NaH, DMF, 0–25 °C | Formation of 2-(cyclopropylmethoxy)pyridine via Williamson ether synthesis |

| 2 | 2-(Cyclopropylmethoxy)pyridine + Bis(pinacolato)diboron, Pd(PPh3)4 (2 mol%), K2CO3, Toluene/EtOH (3:1), 95 °C, 18 h | Palladium-catalyzed borylation at 5-position to install boronate ester |

Alternative Methods

Electrophilic Aromatic Substitution: Direct borylation of pre-functionalized pyridine derivatives through electrophilic aromatic substitution is less common due to regioselectivity challenges but can be used with directing groups.

Cross-Coupling of Pre-Functionalized Precursors: Starting from 5-halopyridine derivatives, Suzuki coupling with pinacol boronate reagents can also yield the target compound.

Industrial Scale Considerations

Use of continuous flow reactors and automated systems enhances scalability and reproducibility.

Optimization of catalyst loading, solvent choice, and reaction temperature is crucial to maximize yield and purity.

Stability of the boronate ester under storage and reaction conditions is monitored to prevent hydrolysis or decomposition.

Reaction Conditions and Parameters

| Parameter | Optimal Condition | Alternative Options |

|---|---|---|

| Catalyst | Pd(PPh3)4 (2 mol%) | Pd(OAc)2 with SPhos ligand |

| Boron Source | Bis(pinacolato)diboron (B2pin2) | Pinacolborane |

| Base | Potassium carbonate (K2CO3) | Cesium fluoride (CsF) |

| Solvent | Toluene/ethanol mixture (3:1) | Dioxane/water |

| Temperature | 90–100 °C | 80–110 °C |

| Reaction Time | 12–18 hours | 12–24 hours |

| Yield Range | 65–85% | 50–90% (substrate-dependent) |

Research Findings and Applications

The compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions , enabling the formation of carbon-carbon bonds with aryl or vinyl halides.

Its cyclopropylmethoxy substituent imparts unique electronic properties influencing reactivity and regioselectivity.

Used in the synthesis of pharmaceuticals, agrochemicals, and materials science applications due to its ability to introduce boron functionality in complex molecules.

Characterization techniques include 1H/13C NMR (to confirm substitution patterns), 11B NMR (to verify boronate ester integrity), HRMS (to confirm molecular weight), and FT-IR (to detect B-O and pyridine ring vibrations).

Summary Table of Key Data

| Feature | Data/Condition |

|---|---|

| Molecular Formula | C15H22BNO3 |

| Molecular Weight | 275.15 g/mol |

| Key Reagents | Cyclopropylmethanol, B2pin2, Pd catalyst |

| Typical Yield | 65–85% |

| Reaction Temperature | 90–100 °C |

| Reaction Time | 12–18 hours |

| Stability | Sensitive to acid and UV; stable at neutral pH and low temp |

| Characterization Techniques | NMR (1H, 13C, 11B), HRMS, FT-IR |

化学反应分析

Types of Reactions

2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various biaryl or vinyl derivatives depending on the halide used in the cross-coupling reaction.

科学研究应用

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry due to its unique structural features that allow for interactions with biological targets.

Case Study: Anticancer Activity

Research indicates that derivatives of boron-containing compounds exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that similar dioxaborolane derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The incorporation of the cyclopropylmethoxy group enhances the lipophilicity and bioavailability of the compound, making it a candidate for further development in cancer therapeutics .

Table 1: Summary of Biological Activities

| Activity Type | Target | Reference | Result |

|---|---|---|---|

| Anticancer | Various tumors | Journal of Medicinal Chemistry | Inhibition of cell proliferation |

| Antibacterial | Bacterial strains | Bioorganic & Medicinal Chemistry Letters | Effective against resistant strains |

| Antiviral | Viral targets | Antiviral Research | Potential inhibition observed |

Materials Science Applications

In materials science, the compound's boron content facilitates its use as a precursor in the synthesis of advanced materials.

Case Study: Polymer Development

A recent study explored the use of boron-containing compounds in creating polymeric materials with enhanced mechanical properties. The incorporation of 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine into polymer matrices resulted in improved thermal stability and mechanical strength. This was attributed to the cross-linking ability provided by the boron moiety .

Table 2: Comparison of Material Properties

| Material Type | Property | Compound Used | Result |

|---|---|---|---|

| Polymer | Thermal Stability | Dioxaborolane derivative | Increased by 30% |

| Composite | Mechanical Strength | Boron-based compound | Enhanced toughness |

| Coating | Chemical Resistance | Cyclopropylmethoxy boron compound | Improved resistance to solvents |

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis due to its functional groups.

Case Study: Cross-Coupling Reactions

The use of this compound in Suzuki-Miyaura cross-coupling reactions has been documented. This reaction allows for the formation of carbon-carbon bonds under mild conditions. A study highlighted its effectiveness in synthesizing complex organic molecules with high yields and selectivity .

Table 3: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki-Miyaura | Pd catalyst; aqueous medium | Up to 85% |

| Negishi Coupling | Zn catalyst; organic solvent | Approximately 75% |

| Stille Coupling | Sn catalyst; inert atmosphere | Around 80% |

作用机制

The mechanism of action of 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in its medicinal applications would depend on the specific bioactive molecules derived from this compound.

相似化合物的比较

2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- CAS : 852228-08-1

- Molecular Formula : C₁₆H₂₅BN₂O₂

- Key Differences: Replaces the cyclopropylmethoxy group with a piperidinyl substituent. This compound is less lipophilic (logP ~2.8 vs. ~3.1 for the target compound) due to the polar amine group .

2-(Tetrahydropyran-4-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- CAS : 910036-98-5

- Molecular Formula: C₁₆H₂₄BNO₄

- Key Differences: Features a tetrahydropyran-4-yloxy group. The oxygen in the tetrahydropyran ring enhances solubility in polar solvents (e.g., ethanol, DMF) compared to the cyclopropylmethoxy variant. Its melting point (112–113.5°C) is higher than typical values for cyclopropylmethoxy analogs, suggesting improved crystalline stability .

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- CAS : 1034297-69-2

- Molecular Formula: C₁₂H₁₈BNO₃

- Key Differences : A methoxy group replaces cyclopropylmethoxy, reducing steric hindrance. This simplification enhances reaction rates in Suzuki couplings but may decrease hydrolytic stability due to weaker electron-withdrawing effects .

Electronic and Steric Effects on Reactivity

*Yields based on model reactions with phenyl halides under standard Pd(PPh₃)₄/Na₂CO₃ conditions.

EW = Electron-Withdrawing, ED = Electron-Donating

- The cyclopropylmethoxy group in the target compound balances steric bulk and electronic effects, enabling efficient coupling without excessive deactivation of the boronate ester .

- Piperidinyl and hydroxyl substituents reduce reactivity due to electron donation or instability under basic conditions .

生物活性

2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 947191-69-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C15H22BNO3

- Molecular Weight : 275.15 g/mol

- IUPAC Name : this compound

- Structure : The compound contains a pyridine ring substituted with a cyclopropylmethoxy group and a boron-containing moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of certain kinases, which play crucial roles in cell division and proliferation.

Key Mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit monopolar spindle 1 (MPS1) kinase, which is essential for the spindle assembly checkpoint during mitosis. This inhibition can lead to apoptosis in cancer cells that are reliant on MPS1 for survival .

- Impact on Cell Cycle Regulation : By interfering with the normal progression of the cell cycle, this compound may induce cell death in rapidly dividing cells such as cancer cells .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

Several case studies have highlighted the potential of this compound in cancer therapy:

- In Vivo Tumor Models : In studies involving human tumor xenografts in mice, compounds structurally related to this compound demonstrated significant tumor regression when used as MPS1 inhibitors .

- Combination Therapies : Research has explored the efficacy of this compound in combination with other chemotherapeutics to enhance overall anti-cancer effects and reduce resistance mechanisms commonly observed in tumor cells .

Safety and Toxicity

Safety data indicate that while the compound shows promise as a therapeutic agent, it also possesses certain hazards:

- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Precautionary measures should be taken when handling this compound to mitigate exposure risks.

常见问题

Basic: What are the optimal storage conditions to ensure compound stability?

Answer:

The compound should be stored at 2–8°C in a sealed, moisture-free environment to prevent hydrolysis of the boronate ester or degradation of the cyclopropylmethoxy group. Stability studies using accelerated aging (e.g., 40°C/75% relative humidity for 1–2 weeks) with monitoring via HPLC or TLC can confirm integrity. Degradation indicators include loss of boronate peak intensity in <sup>11</sup>B NMR or new impurity peaks in chromatograms .

Recommended Storage Parameters:

| Parameter | Condition | Analytical Monitoring Method |

|---|---|---|

| Temperature | 2–8°C | HPLC, TLC |

| Moisture exposure | <10% RH (desiccant) | Karl Fischer titration |

| Light sensitivity | Amber glass containers | UV-Vis spectroscopy |

Advanced: How can Suzuki-Miyaura cross-coupling efficiency be optimized for this compound?

Answer:

Key parameters include:

- Catalyst system : Pd(PPh3)4 or Pd(dppf)Cl2 (0.5–2 mol%), with base (e.g., K2CO3 or Cs2CO3) in THF or DMF at 60–80°C .

- Stoichiometry : A 1:1.2 ratio of boronate to aryl halide minimizes homeocoupling.

- Oxygen exclusion : Use degassed solvents and inert atmosphere to prevent catalyst deactivation.

Yield Optimization Table:

| Solvent | Catalyst (mol%) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| THF | Pd(PPh3)4 (1) | 70 | 85 | |

| DMF | Pd(dppf)Cl2 (2) | 80 | 92 |

Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity.

Advanced: How to resolve contradictory reactivity data in cross-coupling reactions?

Answer:

Discrepancies often arise from substrate electronic effects or impurities (e.g., residual boronic acid). Mitigation strategies:

- Purity validation : Use <sup>1</sup>H NMR to confirm boronate ester integrity (peak at δ 1.0–1.3 ppm for pinacol methyl groups) .

- Kinetic profiling : Conduct time-course studies (0–24 h) with GC-MS or LC-MS to track intermediate formation .

- Control experiments : Compare reactivity with structurally analogous boronate esters (e.g., phenyl-substituted variants) to isolate steric/electronic factors .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution pattern (pyridine C5-boronate, cyclopropylmethoxy OCH2 signals).

- HRMS : Validate molecular ion ([M+H]<sup>+</sup> expected for C16H23BNO3: calc. 288.1778) .

- Elemental analysis : Carbon/nitrogen content within ±0.4% of theoretical values.

- X-ray crystallography : Resolve steric hindrance from the cyclopropyl group (if crystalline) .

Advanced: What alternative cross-coupling reactions are feasible beyond Suzuki-Miyaura?

Answer:

The boronate ester can participate in:

- Chan-Lam coupling : With Cu(OAc)2 and aryl amines in CH2Cl2/MeOH (yields ~60–75%) .

- Negishi coupling : Requires transmetallation with Zn reagents (e.g., R-ZnX) and Pd catalysts.

- Photoredox coupling : Under blue light with Ir(ppy)3 catalyst for radical-mediated arylations .

Reaction Comparison:

| Reaction Type | Catalyst | Key Limitation |

|---|---|---|

| Suzuki-Miyaura | Pd-based | Sensitive to steric bulk |

| Chan-Lam | Cu-based | Requires polar aprotic solvent |

| Photoredox | Ir-based | Limited scope for electron-rich partners |

Advanced: How to preserve the cyclopropylmethoxy group during functionalization?

Answer:

- Avoid strong acids/bases : Use pH-neutral conditions (e.g., buffered aqueous layers in extractions).

- Low-temperature reactions : Perform below 40°C to prevent ring-opening.

- Protecting groups : Temporarily silylate the oxygen (e.g., TBSCl) if harsh conditions are unavoidable .

Advanced: What computational methods predict reactivity in drug discovery applications?

Answer:

- DFT calculations : Model transition states for cross-coupling (e.g., B–O bond cleavage energy).

- Molecular docking : Screen boronate-embedded scaffolds against target proteins (e.g., kinases) using AutoDock Vina .

- QSAR modeling : Correlate substituent effects (e.g., cyclopropyl vs. methyl) with bioactivity data.

Advanced: How to troubleshoot low yields in large-scale syntheses?

Answer:

- Solvent selection : Replace DMF with toluene/water biphasic systems for easier separation.

- Catalyst recycling : Immobilize Pd on SiO2 to reduce metal leaching.

- Purification : Use flash chromatography with gradient elution (hexane → EtOAc) or recrystallization from ethanol/water .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coat to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential boronate ester volatility.

- Spill management : Neutralize with damp sand and dispose as hazardous waste .

Advanced: How to design kinetic studies for mechanistic insights?

Answer:

- Stopped-flow NMR : Monitor real-time B–C bond formation in Suzuki reactions.

- Isotopic labeling : Use <sup>10</sup>B-enriched compound to track boron transfer via MS.

- Activation energy calculation : Perform reactions at 50°C, 70°C, and 90°C to plot Arrhenius curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。